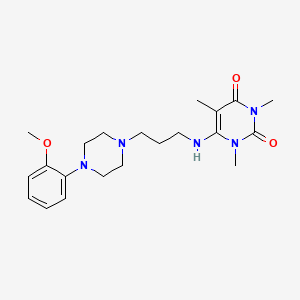

5-Methylurapidil

説明

特性

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHZDNKKIUQQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956150 | |

| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-85-3 | |

| Record name | 5-Methylurapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLURAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylurapidil's Mechanism of Action on Alpha-1 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 5-Methylurapidil, a potent and selective antagonist of alpha-1 adrenoceptors. The document outlines its binding affinities, functional effects, and the experimental methodologies used to characterize its interactions with alpha-1 adrenoceptor subtypes.

Core Mechanism of Action

5-Methylurapidil acts as a competitive antagonist at alpha-1 adrenoceptors. Its primary mechanism involves binding to these receptors, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade inhibits the downstream signaling cascades typically initiated by agonist binding, leading to a reduction in physiological responses mediated by alpha-1 adrenoceptors, such as smooth muscle contraction.

A key characteristic of 5-Methylurapidil is its notable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This selectivity has made it a valuable pharmacological tool for differentiating between the functions of these receptor subtypes in various tissues.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of 5-Methylurapidil at different alpha-1 adrenoceptor subtypes across various tissues and experimental conditions.

Table 1: Binding Affinity of 5-Methylurapidil for Alpha-1 Adrenoceptor Subtypes

| Tissue/Cell Line | Radioligand | Subtype(s) Present | 5-Methylurapidil Affinity (Ki or pKi) | Reference |

| Rat Hippocampus | [3H]prazosin | High and Low Affinity Sites | pKi: 9.1-9.4 (High), 7.2-7.8 (Low) | [1] |

| Rat Vas Deferens | [3H]prazosin | High and Low Affinity Sites | pKi: 9.1-9.4 (High), 7.2-7.8 (Low) | [1] |

| Rat Heart | [3H]prazosin | α1A and α1B (20:80 ratio) | Biphasic displacement | [2] |

| Rat Spleen | [3H]prazosin | Low Affinity Sites | - | [1] |

| Rat Liver | [3H]prazosin | Low Affinity Sites | - | [1] |

| Rat Cerebral Cortex | [3H]prazosin | High (41%) and Low Affinity Sites | - | |

| Rat Myocardium | [3H]prazosin | High (23%) and Low Affinity Sites | - | |

| Guinea Pig Liver | 5-[3H]methylurapidil | α1A-like | Kd: 0.86 nM | |

| Cloned Human α1a | - | α1a | pKi reported in comparative studies | |

| Cloned Human α1b | - | α1b | pKi reported in comparative studies | |

| Cloned Human α1d | - | α1d | pKi reported in comparative studies |

Table 2: Functional Antagonist Potency of 5-Methylurapidil

| Tissue | Agonist | Parameter | Value | Reference |

| Human Umbilical Vein | Adrenaline | pA2 | 6.70 ± 0.13 | |

| Rat Small Mesenteric Artery | Noradrenaline | pA2 (Schild Plot Slope not different from unity) | - | |

| Rabbit Bronchial Preparations | Norepinephrine | pA2 | Age-dependent values reported | |

| Rat Aorta | Noradrenaline, Phenylephrine | Schild plot slope not significantly different from unity | - |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor. Competition binding assays with 5-Methylurapidil are typically performed to determine its inhibitory constant (Ki).

1. Membrane Preparation:

-

Tissues or cells expressing the target alpha-1 adrenoceptors are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the receptors.

-

The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined using methods like the BCA assay.

2. Competition Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to alpha-1 adrenoceptors (commonly [3H]prazosin) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled 5-Methylurapidil are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).

-

The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

-

The IC50 value (concentration of 5-Methylurapidil that inhibits 50% of specific radioligand binding) is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Schild Plot Analysis)

Functional assays assess the effect of an antagonist on the physiological response induced by an agonist. Schild plot analysis is a classical pharmacological method to determine the potency (pA2 value) and nature of antagonism.

1. Tissue Preparation:

-

Isolated tissues containing the alpha-1 adrenoceptor subtype of interest (e.g., vascular rings, vas deferens) are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

The tissue is allowed to equilibrate under a resting tension.

2. Cumulative Concentration-Response Curve:

-

A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine, norepinephrine) is generated by progressively increasing the agonist concentration in the organ bath and recording the contractile response.

-

The tissue is then washed to return to baseline.

3. Antagonist Incubation and Second Curve:

-

The tissue is incubated with a fixed concentration of 5-Methylurapidil for a sufficient time to reach equilibrium.

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of 5-Methylurapidil. A parallel rightward shift in the curve is indicative of competitive antagonism.

4. Schild Plot Construction:

-

The process is repeated with several different concentrations of 5-Methylurapidil.

-

The dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of 5-Methylurapidil.

-

For a simple competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response.

Signaling Pathways

Alpha-1 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of these receptors by an agonist initiates a well-defined signaling cascade. 5-Methylurapidil, as a competitive antagonist, blocks the initiation of this pathway.

The canonical signaling pathway for all alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as vasoconstriction in smooth muscle cells.

Conclusion

5-Methylurapidil is a well-characterized competitive antagonist of alpha-1 adrenoceptors with a pronounced selectivity for the α1A subtype. Its mechanism of action is centered on the blockade of the Gq/11-PLC signaling pathway, preventing agonist-induced cellular responses. The quantitative data from radioligand binding and functional assays consistently demonstrate its high affinity and potency, solidifying its role as an indispensable tool in adrenergic pharmacology research and as a lead compound in the development of subtype-selective drugs.

References

The Pharmacological Profile of 5-Methylurapidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylurapidil, a derivative of the antihypertensive drug urapidil, is a potent and selective ligand for specific subtypes of adrenoceptors and serotonin receptors. This dual activity profile makes it a valuable pharmacological tool for dissecting the physiological roles of these receptors and a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological profile of 5-Methylurapidil, with a focus on its receptor binding affinity, selectivity, and the associated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research.

Core Pharmacological Profile

5-Methylurapidil is primarily recognized for its high affinity for α1-adrenoceptors and 5-HT1A serotonin receptors. Its pharmacological effects are a composite of its interactions with these two distinct receptor systems.

Receptor Binding Affinity and Selectivity

The binding affinity of 5-Methylurapidil has been characterized in various tissues and cloned receptor systems, primarily through radioligand binding assays. It demonstrates a notable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes.[1] This selectivity has established 5-Methylurapidil as a key pharmacological tool for differentiating between α1-adrenoceptor subtypes.[2]

Simultaneously, 5-Methylurapidil exhibits high affinity for the 5-HT1A receptor, where it acts as an antagonist. This interaction is significant as the 5-HT1A receptor is implicated in the central regulation of blood pressure and mood.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative data on the binding affinity of 5-Methylurapidil for its primary targets.

| Receptor Subtype | Radioligand | Tissue/System | Affinity (Kᵢ/pKᵢ) | Reference |

| α1-Adrenoceptor | ||||

| High-affinity site (putative α1A) | [³H]prazosin | Rat Hippocampus | pKᵢ: 9.1 - 9.4 | [2] |

| Low-affinity site (putative α1B) | [³H]prazosin | Rat Hippocampus | pKᵢ: 7.2 - 7.8 | [2] |

| High-affinity site | [³H]prazosin | Rat Vas Deferens | Kᵢ: ~0.6 nM | [1] |

| Low-affinity site | [³H]prazosin | Rat Vas Deferens | Kᵢ: ~45 nM | |

| α1A | [³H]prazosin | Rat Lung | High Affinity | |

| α1B | [³H]prazosin | Rat Lung | Low Affinity | |

| 5-HT1A Receptor | ||||

| 5-HT1A | [³H]8-OH-DPAT | Rat Raphe Area | pKᵢ₁: 8.82 (high), pKᵢ₂: 6.07 (low) | |

| 5-HT1A | [³H]WAY 100635 | Rat Hippocampus | pKᵢ ~8.5 |

Signaling Pathways

The interaction of 5-Methylurapidil with its target receptors initiates distinct intracellular signaling cascades. As an antagonist, 5-Methylurapidil blocks the downstream signaling typically initiated by the endogenous agonists of these receptors.

α1A-Adrenoceptor Signaling

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins. Antagonism by 5-Methylurapidil blocks the norepinephrine- or epinephrine-induced activation of this pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a GPCR that couples to the Gi/o family of G-proteins. As an antagonist, 5-Methylurapidil blocks the serotonin-induced activation of this inhibitory pathway.

Experimental Protocols

The characterization of 5-Methylurapidil's pharmacological profile relies heavily on radioligand binding assays. Below are detailed methodologies for performing competition binding assays to determine the affinity of 5-Methylurapidil for α1-adrenoceptors and 5-HT1A receptors.

Radioligand Competition Binding Assay Workflow

Protocol 1: α1-Adrenoceptor Competition Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of 5-Methylurapidil for α1-adrenoceptors.

Materials:

-

Radioligand: [³H]prazosin (specific activity ~70-90 Ci/mmol)

-

Non-specific binding control: Phentolamine (10 µM) or unlabeled prazosin (1 µM)

-

Tissue/Cell Membranes: Prepared from a source known to express α1-adrenoceptors (e.g., rat cerebral cortex, hippocampus, or cells transfected with specific α1-adrenoceptor subtypes).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters: (e.g., Whatman GF/B or GF/C)

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]prazosin (at a final concentration near its Kᴅ, e.g., 0.25 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [³H]prazosin, 50 µL of phentolamine (10 µM final concentration), and 100 µL of membrane suspension.

-

Competition: 50 µL of [³H]prazosin, 50 µL of varying concentrations of 5-Methylurapidil (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the 5-Methylurapidil concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]prazosin and Kᴅ is its dissociation constant for the receptor.

-

Protocol 2: 5-HT1A Receptor Competition Binding Assay

Objective: To determine the inhibitory constant (Kᵢ) of 5-Methylurapidil for 5-HT1A receptors.

Materials:

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) (specific activity ~120-180 Ci/mmol)

-

Non-specific binding control: Serotonin (5-HT) (10 µM)

-

Tissue/Cell Membranes: Prepared from a source known to express 5-HT1A receptors (e.g., rat hippocampus, raphe nucleus, or cells transfected with the 5-HT1A receptor).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7

-

Glass fiber filters: (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethylenimine.

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Follow the same procedure as for the α1-adrenoceptor assay.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kᴅ, e.g., 1 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [³H]8-OH-DPAT, 50 µL of serotonin (10 µM final concentration), and 100 µL of membrane suspension.

-

Competition: 50 µL of [³H]8-OH-DPAT, 50 µL of varying concentrations of 5-Methylurapidil (e.g., 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Filtration: Terminate the assay by rapid filtration through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Follow the same data analysis steps as described for the α1-adrenoceptor assay to determine the IC₅₀ and Kᵢ values for 5-Methylurapidil at the 5-HT1A receptor.

Conclusion

5-Methylurapidil is a valuable pharmacological agent characterized by its high affinity and selectivity for α1A-adrenoceptors and its high affinity for 5-HT1A receptors. Its antagonist properties at these receptors allow for the specific blockade of their respective signaling pathways, making it an indispensable tool for research in cardiovascular and central nervous system pharmacology. The detailed protocols provided herein offer a foundation for the continued investigation of 5-Methylurapidil and the development of novel, more selective therapeutic agents.

References

5-Methylurapidil: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of 5-Methylurapidil, a potent α1-adrenoceptor antagonist also exhibiting affinity for serotonin receptors. This document collates quantitative binding data, details key experimental methodologies, and visualizes relevant signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.

Core Focus: Receptor Binding Profile

5-Methylurapidil is a high-affinity ligand for α1-adrenergic receptors, demonstrating significant selectivity for the α1A subtype over the α1B and α1D subtypes.[1] This compound is a valuable tool for discriminating between α1-adrenoceptor subtypes.[2][3] Its binding to these receptors is competitive, as demonstrated in studies using [3H]prazosin.[3]

Beyond its well-characterized effects on the adrenergic system, 5-Methylurapidil also interacts with serotonin (5-HT) receptors, notably the 5-HT1A subtype. This interaction is implicated in its central hypotensive effects, which are additive to its peripheral α1-adrenoceptor blockade. The central mechanism is believed to involve the stimulation of 5-HT1A receptors.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities of 5-Methylurapidil for various α-adrenergic and serotonin receptor subtypes. The data, presented as pKi and Ki values, have been compiled from multiple radioligand binding studies. A higher pKi value and a lower Ki value indicate a stronger binding affinity.

| Receptor Subtype | Radioligand | Tissue/System | pKi | Ki (nM) | Reference |

| α1-Adrenoceptors | |||||

| α1A | [3H]prazosin | Cloned human | - | - | [1] |

| α1B | [3H]prazosin | Cloned human | - | - | |

| α1D | [3H]prazosin | Cloned human | - | - | |

| α1 (high affinity) | [3H]prazosin | Rat Hippocampus | 9.1 - 9.4 | 0.04 - 0.08 | |

| α1 (low affinity) | [3H]prazosin | Rat Hippocampus | 7.2 - 7.8 | 15.8 - 63.1 | |

| α1 (high affinity) | [3H]prazosin | Rat Vas Deferens | ~9.2 | ~0.63 | |

| α1 (low affinity) | [3H]prazosin | Rat Vas Deferens | ~7.3 | ~50.1 | |

| α1 (high affinity) | [3H]prazosin | Rat Heart | ~9.1 | ~0.79 | |

| α1 (low affinity) | [3H]prazosin | Rat Heart | ~7.8 | ~15.8 | |

| α1 (low affinity) | [3H]prazosin | Rat Spleen | - | - | |

| α1 (low affinity) | [3H]prazosin | Rat Liver | - | - | |

| Serotonin Receptors | |||||

| 5-HT1A | - | - | - | 5-10 |

Experimental Protocols

The characterization of 5-Methylurapidil's binding profile relies on robust experimental techniques. Below are detailed methodologies for key assays cited in the literature.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a standard method for determining the binding affinity of compounds for α1-adrenergic receptors using the radiolabeled antagonist [3H]prazosin.

1. Membrane Preparation:

-

Tissues (e.g., rat heart, spleen, kidney, submaxillary gland, liver) are rapidly removed, frozen in liquid nitrogen, and stored at -80°C.

-

Frozen tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 80,000 x g for 30 minutes at 4°C to pellet the membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer and the protein concentration is determined using a standard method such as the Bradford assay.

2. Binding Assay:

-

Incubations are performed in a final volume of 1 mL (for [3H]prazosin binding).

-

Membrane preparations (approximately 20-200 µg of protein) are incubated with various concentrations of [3H]prazosin (e.g., 30 – 2,000 pM) in the assay buffer.

-

For competition binding experiments, a fixed concentration of [3H]prazosin (e.g., 200 pM) is co-incubated with a range of concentrations of the competing ligand (e.g., 5-Methylurapidil).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, such as 10 µM phentolamine.

-

The incubation is carried out at 30°C for 40 minutes.

-

The reaction is terminated by rapid vacuum filtration through Whatman GF/C glass fiber filters using a cell harvester.

-

The filters are washed three times with ice-cold washing buffer (50 mM Tris-HCl, pH 7.4).

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed using Scatchard analysis to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

-

Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for 5-HT1A Receptor Activation

This protocol outlines a fluorescence-based membrane potential assay to measure the functional activity of ligands at the 5-HT1A receptor.

1. Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with the human 5-HT1A receptor and a G-protein-activated inwardly rectifying K+ (GIRK) channel.

2. Membrane Potential Assay:

-

Transfected cells are seeded into 96-well plates.

-

On the day of the assay, the culture medium is replaced with a physiological salt solution.

-

A fluorescent membrane potential-sensitive dye is loaded into the cells.

-

A baseline fluorescence reading is taken.

-

The test compound (e.g., a 5-HT1A agonist) is added to the wells at various concentrations.

-

Changes in fluorescence, indicating membrane hyperpolarization due to GIRK channel activation, are monitored over time using a fluorescence plate reader.

3. Data Analysis:

-

The change in fluorescence is used to determine the agonist-induced response.

-

Concentration-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: α1-Adrenergic Receptor Signaling Pathway.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

In Vitro Characterization of 5-Methylurapidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylurapidil is a potent and selective antagonist of α1-adrenoceptors and also exhibits high affinity for 5-HT1A serotonin receptors. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of 5-Methylurapidil, detailing its receptor binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to serve as a core resource for researchers engaged in the study of this compound and related molecular targets.

Receptor Binding Profile

5-Methylurapidil has been extensively characterized for its binding affinity at α1-adrenergic and 5-HT1A serotonergic receptors. Radioligand binding assays are the primary method for determining the affinity of a compound for its receptor.

α1-Adrenoceptor Binding Affinity

5-Methylurapidil demonstrates high affinity for α1-adrenoceptors, with a notable selectivity for the α1A subtype.[1][2] This has been established through competitive binding assays, typically utilizing [3H]prazosin as the radioligand.[1][2] The affinity is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki).

| Tissue/Cell Line | Radioligand | Receptor Subtype(s) | 5-Methylurapidil pKi / Ki | Reference |

| Rat Hippocampus | [3H]prazosin | α1 (high affinity site) | 9.1 - 9.4 | [1] |

| Rat Hippocampus | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |

| Rat Vas Deferens | [3H]prazosin | α1 (high affinity site) | 9.1 - 9.4 | |

| Rat Vas Deferens | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |

| Rat Heart | [3H]prazosin | α1 (high affinity site) | 9.1 - 9.4 | |

| Rat Heart | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |

| Rat Spleen | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |

| Rat Liver | [3H]prazosin | α1 (low affinity site) | 7.2 - 7.8 | |

| Guinea Pig Liver Membranes | [3H]5-methylurapidil | α1A | Kd = 0.86 nM | |

| Rat Cerebral Cortex | [3H]prazosin | α1 (high affinity site) | Ki = ~0.6 nM | |

| Rat Cerebral Cortex | [3H]prazosin | α1 (low affinity site) | Ki = ~45 nM |

5-HT1A Receptor Binding Affinity

5-Methylurapidil is also a potent ligand at the 5-HT1A receptor. Its binding to this receptor is thought to contribute to its overall pharmacological effects.

Quantitative data for 5-Methylurapidil's binding affinity at the 5-HT1A receptor is less consistently reported in the provided search results. However, its potency is sufficient to be considered a key component of its mechanism of action.

Functional Activity

The functional consequences of 5-Methylurapidil binding to its target receptors have been investigated using a variety of in vitro functional assays.

α1-Adrenoceptor Functional Antagonism

In functional assays, 5-Methylurapidil behaves as a competitive antagonist at α1-adrenoceptors. This has been demonstrated in studies measuring the contractile response of vascular tissues to α1-adrenergic agonists in the presence of 5-Methylurapidil. The antagonist potency is often quantified by the pA2 or pKB value.

| Tissue | Agonist | Functional Response | 5-Methylurapidil pA2 / pKB | Reference |

| Rat Tail Artery | Noradrenaline | Contraction | (Data in reference) | |

| Rat Aorta | Noradrenaline | Contraction | (Data in reference) | |

| Human Skeletal Muscle Resistance Arteries | Noradrenaline | Contraction | pKB = 8.48 |

5-HT1A Receptor Functional Activity

The functional activity of 5-Methylurapidil at the 5-HT1A receptor is characterized by its ability to activate this receptor, contributing to its hypotensive effects. Functional assays for G-protein coupled receptors like the 5-HT1A receptor often involve measuring changes in second messengers, such as cyclic AMP (cAMP), or the activation of downstream effector proteins.

Specific EC50 or IC50 values for 5-Methylurapidil's functional activity at the 5-HT1A receptor were not detailed in the provided search results, but its activity is established to be pharmacologically significant.

Signaling Pathways

The binding of 5-Methylurapidil to its receptors initiates a cascade of intracellular signaling events.

α1-Adrenoceptor Signaling

α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Antagonism by 5-Methylurapidil blocks the signaling cascade initiated by endogenous agonists like norepinephrine. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: α1-Adrenoceptor signaling pathway antagonized by 5-Methylurapidil.

5-HT1A Receptor Signaling

5-HT1A receptors are also GPCRs, but they predominantly couple to Gi/o proteins. Activation of these receptors by an agonist like 5-Methylurapidil leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Caption: 5-HT1A receptor signaling pathway activated by 5-Methylurapidil.

Experimental Protocols

Radioligand Binding Assay (α1-Adrenoceptor)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of 5-Methylurapidil for α1-adrenoceptors.

Caption: Workflow for an α1-adrenoceptor radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat hippocampus, heart, or liver) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]prazosin and a range of concentrations of 5-Methylurapidil. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled α1-antagonist (e.g., phentolamine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of 5-Methylurapidil that inhibits 50% of the specific binding of [3H]prazosin). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate Accumulation (α1-Adrenoceptor)

This assay measures the functional antagonism of 5-Methylurapidil by quantifying its ability to block agonist-induced inositol phosphate (IP) accumulation.

Detailed Methodology:

-

Cell Culture and Labeling: Cells expressing the α1-adrenoceptor of interest are cultured and labeled overnight with [3H]myo-inositol.

-

Pre-incubation: The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of 5-Methylurapidil.

-

Stimulation: The cells are then stimulated with an α1-adrenoceptor agonist (e.g., norepinephrine) for a defined period.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation and Quantification: The [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography. The amount of radioactivity corresponding to the IP fraction is quantified by scintillation counting.

-

Data Analysis: The ability of 5-Methylurapidil to inhibit the agonist-induced IP accumulation is used to determine its antagonist potency (e.g., pA2 or pKB).

Conclusion

The in vitro characterization of 5-Methylurapidil reveals it to be a compound with a dual mechanism of action, acting as a potent and selective antagonist at α1A-adrenoceptors and as an agonist at 5-HT1A receptors. This guide provides a foundational understanding of its pharmacological properties, supported by quantitative data and detailed experimental approaches. The provided diagrams and protocols serve as a practical resource for further investigation into the therapeutic potential of 5-Methylurapidil and the fundamental roles of its target receptors.

References

5-Methylurapidil Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 5-Methylurapidil, a potent and selective α1-adrenoceptor antagonist with significant affinity for the 5-HT1A receptor. This document details the quantitative binding data, experimental methodologies, and key signaling pathways, offering valuable insights for researchers and professionals involved in drug discovery and development.

Core SAR Insights

5-Methylurapidil, a derivative of the antihypertensive drug urapidil, has been a subject of extensive research due to its unique pharmacological profile. SAR studies have primarily focused on modifications of the uracil ring and their impact on binding affinity and selectivity for α1-adrenergic and 5-HT1A receptors.

The introduction of a methyl group at the 5-position of the uracil ring of urapidil significantly enhances its affinity and selectivity for the α1A-adrenoceptor subtype over the α1B-subtype. This substitution has established 5-Methylurapidil as a valuable pharmacological tool for differentiating between α1-adrenoceptor subtypes.[1] Furthermore, urapidil and its derivatives, including 5-Methylurapidil, exhibit high affinity for 5-HT1A receptors, suggesting that their cardiovascular effects may be mediated by both central serotonergic and peripheral adrenergic mechanisms.[2][3]

Quantitative Binding Data

The following tables summarize the binding affinities (Ki and pKi values) of 5-Methylurapidil and related urapidil analogs for α1-adrenoceptor subtypes and 5-HT1A receptors. This data has been compiled from various radioligand binding studies.

Table 1: α1-Adrenoceptor Binding Affinities of Urapidil Derivatives

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference |

| 5-Methylurapidil | α1 (high affinity site) | Rat Hippocampus | [3H]-prazosin | ~0.6 | 9.1-9.4 | [1][4] |

| α1 (low affinity site) | Rat Hippocampus | [3H]-prazosin | ~45 | 7.2-7.8 | ||

| α1A | Rat Cerebral Cortex | [3H]-prazosin | - | - | ||

| α1B | Rat Spleen/Liver | [3H]-prazosin | - | - | ||

| Urapidil | α1 | Rat Cerebral Cortex | [3H]-prazosin | - | - | |

| 5-Acetyl-urapidil | α1 | Rat Cerebral Cortex | [3H]-prazosin | - | - | |

| 5-Formyl-urapidil | α1 | Rat Cerebral Cortex | [3H]-prazosin | - | - |

Table 2: 5-HT1A Receptor Binding Affinities of Urapidil Derivatives

| Compound | Tissue/Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| 5-Methylurapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | 4 | - | |

| Urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | 400 | - | |

| 5-Acetyl-urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | ~40 | - | |

| 5-Formyl-urapidil | Rat Cerebral Cortex | [3H]8-OH-DPAT | ~40 | - |

Experimental Protocols

Detailed methodologies for the key radioligand binding assays cited in the SAR studies are provided below.

[3H]-Prazosin Binding Assay for α1-Adrenoceptors

This protocol describes a standard radioligand binding assay to determine the affinity of compounds for α1-adrenoceptors using [3H]-prazosin, a selective α1-antagonist.

Materials:

-

Membrane Preparation: Rat cerebral cortex, hippocampus, vas deferens, heart, liver, or spleen homogenates.

-

Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Phentolamine (10 µM) or unlabeled prazosin (1 µM).

-

Test Compounds: 5-Methylurapidil and other urapidil analogs at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Incubation: In a final volume of 250 µL, the following are added to microcentrifuge tubes or a 96-well plate:

-

50 µL of assay buffer or test compound solution.

-

50 µL of [3H]-prazosin (final concentration 0.1-0.3 nM).

-

150 µL of the membrane preparation.

-

For non-specific binding, 50 µL of phentolamine or unlabeled prazosin is added instead of the buffer.

-

-

Incubation: The mixture is incubated at 25°C for 30-60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. The filters are washed quickly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Counting: The filters are placed in scintillation vials with 4-5 mL of scintillation cocktail, and the radioactivity is determined using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]8-OH-DPAT Binding Assay for 5-HT1A Receptors

This protocol outlines the procedure for determining the affinity of compounds for 5-HT1A receptors using [3H]8-OH-DPAT, a selective 5-HT1A agonist.

Materials:

-

Membrane Preparation: Rat cerebral cortex or hippocampus homogenates.

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) (specific activity ~120-150 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl containing 4 mM CaCl2 and 0.1% ascorbic acid, pH 7.7.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.7.

-

Non-specific Binding Control: Serotonin (5-HT) (10 µM) or unlabeled 8-OH-DPAT (1 µM).

-

Test Compounds: 5-Methylurapidil and other urapidil analogs at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged. The pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 0.5 mg/mL.

-

Assay Incubation: In a final volume of 1 mL, the following are added to microcentrifuge tubes:

-

100 µL of assay buffer or test compound solution.

-

100 µL of [3H]8-OH-DPAT (final concentration ~1 nM).

-

800 µL of the membrane preparation.

-

For non-specific binding, 100 µL of 5-HT or unlabeled 8-OH-DPAT is added.

-

-

Incubation: The mixture is incubated at 37°C for 15 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethylenimine. The filters are washed with 2 x 5 mL of ice-cold wash buffer.

-

Radioactivity Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways for the α1-adrenergic and 5-HT1A receptors, as well as a typical experimental workflow for a radioligand binding assay.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methylurapidil Analogues and Derivatives for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 5-Methylurapidil, a potent and selective ligand for both α1-adrenoceptors and 5-HT1A serotonin receptors, serves as a critical lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of 5-Methylurapidil analogues and derivatives, focusing on their synthesis, structure-activity relationships, and pharmacological properties. Detailed experimental protocols for key assays are provided, alongside a quantitative analysis of binding affinities and functional activities to facilitate comparative evaluation. Furthermore, this guide elucidates the intricate signaling pathways modulated by these compounds, offering a foundation for future drug discovery and development efforts.

Introduction

5-Methylurapidil is a derivative of the antihypertensive drug urapidil and is distinguished by its high affinity for α1-adrenergic and 5-HT1A serotonergic receptors.[1][2] This dual activity profile has generated significant interest in the development of analogues and derivatives with improved selectivity and therapeutic potential for a range of conditions, including cardiovascular and central nervous system disorders. This guide aims to provide researchers and drug development professionals with a detailed technical resource on the core aspects of 5-Methylurapidil chemistry and pharmacology.

Synthesis of 5-Methylurapidil Analogues

A plausible synthetic route involves the reaction of a suitably substituted propylamine with 6-chloro-1,3-dimethyluracil.[5] For 5-Methylurapidil, this would involve starting with a 5-methyl-6-chloro-1,3-dimethyluracil derivative.

A general procedure for the synthesis of 5-aminouracil derivatives, which can be precursors to more complex analogues, involves the reaction of 5-bromouracil with a corresponding amine in ethylene glycol with quinoline.

General Synthetic Workflow:

Caption: General synthetic workflow for 5-Methylurapidil analogues.

Structure-Activity Relationships (SAR)

The pharmacological activity of 5-Methylurapidil analogues is highly dependent on the nature of the substituent at the 5-position of the uracil ring. The existing data for a limited number of analogues demonstrates a clear structure-activity relationship.

Table 1: Binding Affinities of Urapidil and its Analogues at 5-HT1A Receptors

| Compound | IC50 (mol/L) for [3H]8-OH-DPAT Binding |

| Urapidil | 4 x 10-7 |

| 5-Acetyl-urapidil | 4 x 10-9 |

| 5-Formyl-urapidil | 4 x 10-9 |

| 5-Methyl-urapidil | < 4 x 10-9 |

Data sourced from Gross et al., 1987.

Table 2: Binding Affinities of Urapidil and its Analogues at α1-Adrenoceptors

| Compound | IC50 (mol/L) for [3H]Prazosin Binding | pKi (High-affinity site) | pKi (Low-affinity site) |

| Urapidil | 8 x 10-7 | - | - |

| 5-Formyl-urapidil | 5 x 10-8 | - | - |

| 5-Acetyl-urapidil | 5 x 10-8 | - | - |

| 5-Methyl-urapidil | < 5 x 10-8 | 9.1 - 9.4 | 7.2 - 7.8 |

Data sourced from Gross et al., 1987 and Hanft & Gross, 1988.

The data indicates that substitution at the 5-position of the uracil ring with small electron-withdrawing or alkyl groups, such as acetyl, formyl, and methyl, significantly increases the affinity for both 5-HT1A and α1-adrenoceptors compared to the parent compound, urapidil. 5-Methylurapidil emerges as the most potent of these analogues. The biphasic displacement of [3H]prazosin by 5-methylurapidil suggests its ability to discriminate between α1-adrenoceptor subtypes.

Pharmacological Properties and Signaling Pathways

5-Methylurapidil and its analogues exert their effects by modulating the signaling cascades downstream of 5-HT1A and α1-adrenoceptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the 5-HT1A receptor by an agonist, such as 5-Methylurapidil, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: 5-HT1A Receptor Signaling Pathway.

α1-Adrenoceptor Signaling

α1-Adrenoceptors are GPCRs that couple to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle contraction.

Caption: α1-Adrenoceptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptors

This protocol describes a competitive radioligand binding assay to determine the affinity of 5-Methylurapidil analogues for α1-adrenoceptors using [3H]prazosin as the radioligand.

Materials:

-

Rat cortical membranes (or other tissue expressing α1-adrenoceptors)

-

[3H]prazosin (specific activity ~70-90 Ci/mmol)

-

5-Methylurapidil analogue stock solution

-

Phentolamine (for non-specific binding determination)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of [3H]prazosin (final concentration ~0.25 nM), 50 µL of assay buffer, and 100 µL of membrane suspension (50-100 µg protein).

-

Non-specific Binding: 50 µL of [3H]prazosin, 50 µL of phentolamine (final concentration 10 µM), and 100 µL of membrane suspension.

-

Competition: 50 µL of [3H]prazosin, 50 µL of varying concentrations of the 5-Methylurapidil analogue, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the analogue from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This functional assay measures the ability of 5-Methylurapidil analogues to activate G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

5-Methylurapidil analogue stock solution

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Other reagents and equipment are similar to the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare rat hippocampal membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

100 µL of membrane suspension (10-20 µg protein)

-

20 µL of GDP (final concentration 10 µM)

-

20 µL of varying concentrations of the 5-Methylurapidil analogue.

-

Pre-incubate for 15 minutes at 30°C.

-

-

Initiate Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1 nM). For non-specific binding, add 10 µM unlabeled GTPγS.

-

Incubation: Incubate for 30 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash as described previously.

-

Counting and Analysis: Measure radioactivity and plot the concentration-response curve to determine the EC50 and Emax values for the analogue.

Intracellular Calcium Mobilization Assay for α1-Adrenoceptor Functional Activity

This assay measures the increase in intracellular calcium concentration following the activation of α1-adrenoceptors by 5-Methylurapidil analogues.

Materials:

-

A cell line endogenously or recombinantly expressing α1-adrenoceptors (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

5-Methylurapidil analogue stock solution

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 2 µM) in assay buffer for 60 minutes at 37°C.

-

Wash: Gently wash the cells twice with assay buffer to remove excess dye.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence (excitation ~485 nm, emission ~525 nm).

-

Agonist Addition: Inject varying concentrations of the 5-Methylurapidil analogue into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot the concentration-response curve to calculate the EC50 value.

Conclusion

This technical guide provides a foundational understanding of 5-Methylurapidil analogues and derivatives, covering their synthesis, structure-activity relationships, and pharmacological actions. The detailed experimental protocols and an overview of the relevant signaling pathways are intended to equip researchers with the necessary information to advance the study and development of this promising class of compounds. Further investigation into a wider range of analogues and the application of quantitative structure-activity relationship (QSAR) modeling will be crucial in designing next-generation ligands with enhanced therapeutic profiles.

References

- 1. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109516960B - Preparation method of urapidil hydrochloride - Google Patents [patents.google.com]

5-Methylurapidil: A Technical Guide for G-Protein Coupled Receptor Research

Introduction

5-Methylurapidil is a synthetic organic compound that serves as a valuable and versatile research tool for scientists in pharmacology and drug development.[1][2] Its significance lies in its distinct pharmacological profile, acting as a selective antagonist for α1-adrenoceptors and a potent ligand for 5-HT1A serotonin receptors.[3] This dual activity allows for the precise investigation and characterization of these two important G-protein coupled receptor (GPCR) families, which are implicated in a vast array of physiological processes and are prominent targets for therapeutic intervention. This guide provides an in-depth overview of 5-Methylurapidil, its quantitative data, the signaling pathways it modulates, and detailed experimental protocols for its use in GPCR research.

Pharmacological Profile

5-Methylurapidil is a derivative of urapidil and is recognized for its high affinity and selectivity.[3] It is a potent α1-adrenoceptor antagonist and is particularly useful for discriminating between α1-adrenoceptor subtypes.[4] In addition to its effects on adrenergic receptors, 5-Methylurapidil binds with high, nanomolar affinity to 5-HT1A receptors, where its binding is sensitive to GTP, indicating its interaction with G-protein-coupled states of the receptor. Its ability to selectively target these receptors with minimal interaction with other 5-HT1 and 5-HT2 receptors makes it an excellent tool for isolating and studying specific receptor-mediated effects.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of 5-Methylurapidil for its primary GPCR targets as determined by radioligand binding assays.

| Receptor Subtype | Radioligand | Tissue/System | pKi / Ki | Reference |

| α1-Adrenoceptor (High-affinity site) | [3H]prazosin | Rat Hippocampus | 9.1 - 9.4 (pKi) | |

| α1-Adrenoceptor (Low-affinity site) | [3H]prazosin | Rat Hippocampus | 7.2 - 7.8 (pKi) | |

| α1-Adrenoceptor (Low-affinity site only) | [3H]prazosin | Rat Spleen & Liver | Low affinity | |

| 5-HT1A Receptor | [3H]5-methylurapidil | Rat Brain (after α1 blockade) | Nanomolar affinity |

Signaling Pathways

5-Methylurapidil's utility as a research tool stems from its ability to modulate distinct GPCR signaling cascades. As an antagonist at α1-adrenoceptors, it blocks the Gq pathway, while as a ligand at 5-HT1A receptors, it interacts with the Gi/o pathway.

α1-Adrenoceptor Signaling Pathway (Gq)

α1-Adrenergic receptors are coupled to the Gq family of G-proteins. Agonist binding typically initiates a cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). 5-Methylurapidil acts as an antagonist, blocking the initiation of this pathway by preventing agonist binding.

5-HT1A Receptor Signaling Pathway (Gi/o)

5-HT1A receptors are coupled to the Gi/o family of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the activated Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

Experimental Protocols

Detailed methodologies are crucial for the effective use of 5-Methylurapidil as a research tool. The following sections provide protocols for key experiments.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a receptor. A competitive binding assay with 5-Methylurapidil involves measuring its ability to displace a known radiolabeled ligand from the target receptor.

Methodology

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus for α1-adrenoceptors) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (10-20 µg protein), a fixed concentration of radioligand (e.g., [3H]prazosin for α1-adrenoceptors), and varying concentrations of unlabeled 5-Methylurapidil.

-

Define total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., phentolamine).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 5-Methylurapidil to generate a competition curve.

-

Determine the IC50 value (the concentration of 5-Methylurapidil that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins, a proximal event following GPCR stimulation. It is particularly useful for characterizing the agonist properties of compounds like 5-Methylurapidil at Gi/o-coupled receptors such as the 5-HT1A receptor.

Methodology

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a 96-well plate, add assay buffer (typically containing Tris-HCl, MgCl2, NaCl, and saponin), GDP (e.g., 10-100 µM), and the prepared membranes.

-

Add varying concentrations of 5-Methylurapidil or a reference agonist.

-

Pre-incubate the plate at 30°C for ~15 minutes.

-

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate at 30°C for 60 minutes with gentle shaking to allow for [35S]GTPγS binding to activated G-proteins.

-

Define basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

-

Separation and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer, as described previously.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding to determine the specific binding of [35S]GTPγS.

-

Plot the specific binding (often as a percentage of stimulation over basal) against the log concentration of 5-Methylurapidil.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the resulting dose-response curve.

-

cAMP Assay

This functional assay measures changes in the intracellular concentration of the second messenger cyclic AMP (cAMP). For Gi-coupled receptors like 5-HT1A, agonist stimulation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Methodology

-

Cell Culture:

-

Culture cells stably or transiently expressing the 5-HT1A receptor in a suitable plate format (e.g., 384-well).

-

-

Assay Procedure:

-

Wash the cells and replace the medium with stimulation buffer, which typically contains a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

To measure inhibition, first stimulate the cells with an adenylyl cyclase activator like forskolin to generate a detectable level of cAMP.

-

Add varying concentrations of 5-Methylurapidil (or a reference agonist). For antagonist studies, pre-incubate with the antagonist before adding an agonist.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit. Common formats include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET between a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): Based on competition between cellular cAMP and a biotinylated-cAMP probe for binding to antibody-coated acceptor beads.

-

-

-

Data Analysis:

-

Generate a cAMP standard curve to quantify cAMP levels in the samples.

-

Plot the cAMP concentration against the log concentration of 5-Methylurapidil to create a dose-response curve and determine the IC50 (for inhibition) or EC50.

-

Intracellular Calcium Mobilization Assay

This assay is used to assess the function of Gq-coupled receptors, such as the α1-adrenoceptor. By measuring changes in intracellular calcium ([Ca2+]i), one can determine the antagonistic effect of 5-Methylurapidil on agonist-induced calcium release.

Methodology

-

Cell Preparation:

-

Culture cells expressing the α1-adrenoceptor on black, clear-bottom microplates.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification. Wash the cells to remove excess extracellular dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add varying concentrations of 5-Methylurapidil and incubate for a defined period (pre-incubation).

-

Establish a stable baseline fluorescence reading.

-

Inject an α1-adrenoceptor agonist (e.g., phenylephrine) at a concentration known to elicit a submaximal response (e.g., EC80).

-

Monitor the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.

-

-

Data Analysis:

-

Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).

-

Plot the response as a percentage of the control (agonist alone) against the log concentration of 5-Methylurapidil.

-

Determine the IC50 value, representing the concentration of 5-Methylurapidil that inhibits 50% of the agonist-induced calcium mobilization.

-

Conclusion

5-Methylurapidil is a powerful and selective pharmacological tool for the investigation of α1-adrenergic and 5-HT1A receptors. Its ability to discriminate between α1-adrenoceptor subtypes and its potent activity at 5-HT1A receptors make it indispensable for receptor characterization, signal transduction studies, and drug screening efforts. The experimental protocols detailed in this guide provide a robust framework for researchers to effectively utilize 5-Methylurapidil to explore the complex biology of these critical GPCR targets.

References

- 1. medkoo.com [medkoo.com]

- 2. 5-Methylurapidil | C21H31N5O3 | CID 5640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Urapidil analogues are potent ligands of the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Methyl-urapidil discriminates between subtypes of the alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Methylurapidil in Smooth Muscle Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylurapidil is a potent and selective antagonist of α1-adrenoceptors, exhibiting a notable preference for the α1A-subtype.[1][2] Concurrently, it demonstrates a high affinity for serotonin 5-HT1A receptors.[3] This dual pharmacological profile makes 5-Methylurapidil a valuable tool for investigating the physiological and pathological roles of these receptors in smooth muscle function. These application notes provide detailed protocols for utilizing 5-Methylurapidil in isolated smooth muscle contraction assays, a fundamental technique in pharmacological research.

The primary mechanism of action of 5-Methylurapidil in smooth muscle involves the blockade of α1-adrenergic receptors.[4] These receptors, upon stimulation by endogenous catecholamines like norepinephrine, activate a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By antagonizing the α1-adrenoceptor, 5-Methylurapidil inhibits this cascade, resulting in smooth muscle relaxation.

Additionally, 5-Methylurapidil's interaction with 5-HT1A receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of smooth muscle tone.[5]

Data Presentation

The following table summarizes the binding affinities of 5-Methylurapidil for α1-adrenoceptor subtypes and 5-HT1A receptors in various rat tissues. This data is crucial for designing experiments and interpreting results from smooth muscle contraction assays.

| Tissue | Receptor Subtype | pKi / KB (nM) | Reference |

| Rat Hippocampus | α1-adrenoceptor (High Affinity Site) | 9.1 - 9.4 (pKi) | |

| Rat Hippocampus | α1-adrenoceptor (Low Affinity Site) | 7.2 - 7.8 (pKi) | |

| Rat Vas Deferens | α1-adrenoceptor (High Affinity Site) | 9.1 - 9.4 (pKi) | |

| Rat Vas Deferens | α1-adrenoceptor (Low Affinity Site) | 7.2 - 7.8 (pKi) | |

| Rat Heart | α1-adrenoceptor (High Affinity Site) | 9.1 - 9.4 (pKi) | |

| Rat Heart | α1-adrenoceptor (Low Affinity Site) | 7.2 - 7.8 (pKi) | |

| Rat Spleen | α1-adrenoceptor | Low Affinity Only | |

| Rat Liver | α1-adrenoceptor | Low Affinity Only | |

| Human Prostate | α1A-adrenoceptor | 4.46 (KB) | |

| Rat Brain | 5-HT1A Receptor | High Affinity (IC50 ~4 nM) |

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by 5-Methylurapidil.

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Vascular Smooth Muscle

This protocol describes the assessment of 5-Methylurapidil's effect on the contractility of isolated arterial rings, such as the rat aorta or mesenteric artery.

Materials:

-

Animals: Male Wistar rats (250-300 g)

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

-

Gases: Carbogen (95% O2 / 5% CO2)

-

Equipment: Isolated organ bath system with temperature control, force-displacement transducer, data acquisition system.

-

Reagents: 5-Methylurapidil, Phenylephrine (or other α1-agonist), Acetylcholine, Sodium Nitroprusside.

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Carefully excise the thoracic aorta or mesenteric artery and place it in cold (4°C) Krebs-Henseleit solution.

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

Suspend the arterial rings between two L-shaped stainless-steel hooks in the organ bath chambers filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability and Contractility Assessment:

-

After equilibration, contract the tissues with a submaximal concentration of phenylephrine (e.g., 1 µM) to test their viability.

-

Once a stable contraction is achieved, wash the tissues and allow them to return to baseline.

-

To assess endothelium integrity, pre-contract the rings with phenylephrine and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.

-

-

Antagonist Protocol (5-Methylurapidil):

-

After the viability tests and return to baseline, incubate the tissues with a specific concentration of 5-Methylurapidil or vehicle (control) for 30 minutes.

-

Generate a cumulative concentration-response curve to an α1-agonist (e.g., phenylephrine, 1 nM to 100 µM).

-

Record the contractile responses.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by a high concentration of the agonist in the control tissues.

-

Plot the concentration-response curves and calculate the EC50 (concentration of agonist that produces 50% of the maximal response) values.

-

In the presence of 5-Methylurapidil, a rightward shift in the concentration-response curve is expected. The potency of 5-Methylurapidil can be quantified by calculating the pA2 value using a Schild plot analysis.

-

Protocol 2: Isolated Organ Bath Assay for Prostatic Smooth Muscle

This protocol is adapted for studying the effects of 5-Methylurapidil on the contractility of prostate tissue, which is relevant for research into conditions like benign prostatic hyperplasia (BPH).

Materials:

-

Tissue Source: Human prostate tissue from radical prostatectomy or animal (e.g., rat, rabbit) prostate.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution as described in Protocol 1.

-

Gases: Carbogen (95% O2 / 5% CO2)

-

Equipment: Isolated organ bath system, force-displacement transducer, data acquisition system.

-

Reagents: 5-Methylurapidil, Norepinephrine (or phenylephrine), KCl.

Procedure:

-

Tissue Preparation:

-

Obtain fresh prostate tissue and immediately place it in cold Krebs-Henseleit solution.

-

Dissect the prostatic tissue into strips of approximately 3 x 3 x 6 mm.

-

Mount the strips in the organ bath chambers containing Krebs-Henseleit solution at 37°C and aerated with carbogen.

-

-

Equilibration:

-